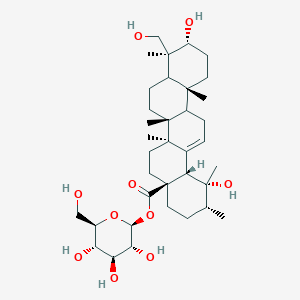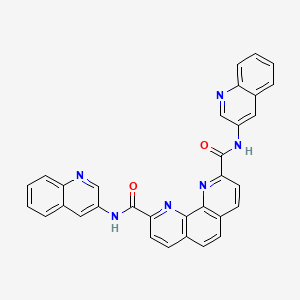
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is a complex organic compound known for its unique chemical properties and applications. It is derived from 1,10-phenanthroline, a heterocyclic organic compound, and is modified with carboxamide and quinolinyl groups. This compound is of significant interest in various fields, including chemistry, biology, and industrial applications, due to its ability to form stable complexes with metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- typically involves multiple steps. One common method starts with the reaction of 1,10-phenanthroline with phthalic anhydride to form 1,10-phenanthroline-2,9-dicarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with 3-quinolinylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions, particularly transition metals and lanthanides.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of metal ions.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as copper(II) sulfate or iron(III) chloride in aqueous or organic solvents.
Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed
Metal Complexes: The primary products are metal-ligand complexes, which have various applications in catalysis and sensing.
Substituted Derivatives: Products from substitution reactions include various functionalized derivatives with potential biological activity.
Aplicaciones Científicas De Investigación
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- has a wide range of scientific research applications:
Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen donor atoms. This binding can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. In biological systems, the compound can intercalate into DNA, disrupting its structure and function, or inhibit enzymes by binding to their active sites .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its ability to form complexes with metal ions.
2,2’-Bipyridine: Another bidentate ligand with similar complexation properties.
Ethylenediamine: A simpler chelating agent with two nitrogen donor atoms.
Uniqueness
1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is unique due to its combination of carboxamide and quinolinyl groups, which enhance its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring high specificity, such as metal ion separation and sensing .
Propiedades
Número CAS |
929895-49-8 |
|---|---|
Fórmula molecular |
C32H20N6O2 |
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
2-N,9-N-di(quinolin-3-yl)-1,10-phenanthroline-2,9-dicarboxamide |
InChI |
InChI=1S/C32H20N6O2/c39-31(35-23-15-21-5-1-3-7-25(21)33-17-23)27-13-11-19-9-10-20-12-14-28(38-30(20)29(19)37-27)32(40)36-24-16-22-6-2-4-8-26(22)34-18-24/h1-18H,(H,35,39)(H,36,40) |
Clave InChI |
DBUNRIODTZOIEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7N=C6)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


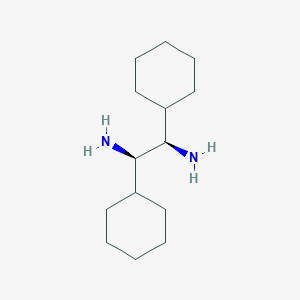
![(1,4-Phenylene)bis[(2-methoxyphenyl)methanone]](/img/structure/B14076235.png)
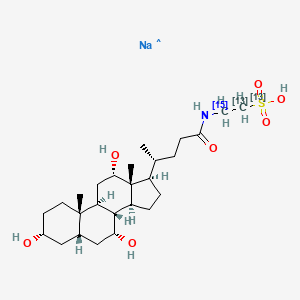

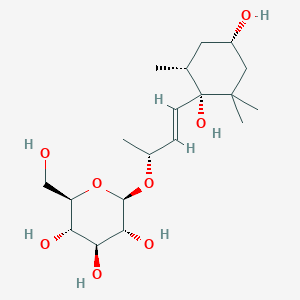
![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)
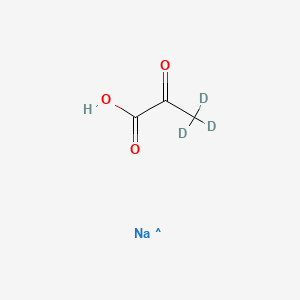
![(4R)-4-(aminomethyl)-1-[(2-fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14076265.png)
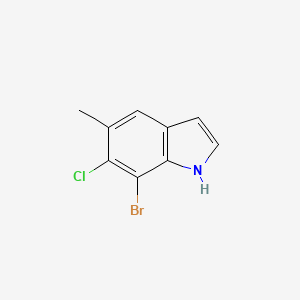

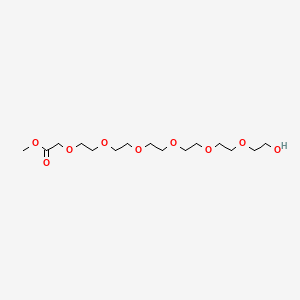

![1-[4-(2-Nitropropan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B14076283.png)
